molecular formula C10H8ClNO2S B2544357 Methyl 3-amino-5-chlorobenzo[b]thiophene-2-carboxylate CAS No. 1026241-99-5

Methyl 3-amino-5-chlorobenzo[b]thiophene-2-carboxylate

Cat. No.: B2544357
CAS No.: 1026241-99-5
M. Wt: 241.69
InChI Key: CFYACBCHHBWDOO-UHFFFAOYSA-N
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Description

Methyl 3-amino-5-chlorobenzo[b]thiophene-2-carboxylate (CAS: 1026241-99-5) is a benzo[b]thiophene derivative with a molecular formula of C10H8ClNO2S and a molecular weight of 241.7 g/mol. It is synthesized via microwave-assisted methods, achieving a high yield of 92% . Key physical properties include a melting point of 170–172°C and characteristic IR spectral peaks at 3477 cm<sup>−1</sup> (N–H stretch) and 1681 cm<sup>−1</sup> (C=O stretch) . This compound is a critical intermediate in pharmaceutical research, particularly for synthesizing kinase inhibitors and antibacterial agents . Its structure features an amino group at position 3, a chloro substituent at position 5, and a methyl ester at position 2, which collectively influence its reactivity and biological activity.

Properties

IUPAC Name

methyl 3-amino-5-chloro-1-benzothiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNO2S/c1-14-10(13)9-8(12)6-4-5(11)2-3-7(6)15-9/h2-4H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFYACBCHHBWDOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C2=C(S1)C=CC(=C2)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing Methyl 3-amino-5-chlorobenzo[b]thiophene-2-carboxylate involves the microwave-assisted reaction of 2-halobenzonitriles with methyl thioglycolate in the presence of triethylamine in dimethyl sulfoxide (DMSO) at 130°C. This method provides rapid access to 3-aminobenzo[b]thiophenes with yields ranging from 58% to 96% . Another method involves the reaction of 3-amino-5-chlorobenzo[b]thiophene with formyl chloride in the presence of a catalyst such as cuprous chloride .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale microwave-assisted synthesis due to its efficiency and high yield. The reaction conditions are optimized to ensure maximum yield and purity, with careful control of temperature and reaction time .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-5-chlorobenzo[b]thiophene-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted benzothiophenes, sulfoxides, and sulfones, which have significant applications in medicinal chemistry .

Scientific Research Applications

Methyl 3-amino-5-chlorobenzo[b]thiophene-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 3-amino-5-chlorobenzo[b]thiophene-2-carboxylate involves its interaction with specific molecular targets, such as kinases. By inhibiting kinase activity, this compound can disrupt cell signaling pathways, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells . The exact molecular pathways involved depend on the specific kinase targeted by the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key differences between Methyl 3-amino-5-chlorobenzo[b]thiophene-2-carboxylate and analogous benzo[b]thiophene derivatives:

Compound Substituents Molecular Weight (g/mol) Melting Point (°C) Key Applications References
This compound 3-NH2, 5-Cl 241.7 170–172 Kinase inhibitor intermediates, antibacterial agents
Methyl 3-amino-4-fluorobenzo[b]thiophene-2-carboxylate 3-NH2, 4-F 225.2 Not reported Precursor for sulfonamide derivatives (e.g., anti-HBV agents)
Methyl 4-fluoro-3-(morpholinosulfonyl)benzo[b]thiophene-2-carboxylate 4-F, 3-(morpholinosulfonyl) 373.4 Not reported Anti-hepatitis B virus (HBV) agents; confirmed via X-ray and molecular docking
Methyl 5-chloro-3-(methylsulfamoyl)thiophene-2-carboxylate 5-Cl, 3-(methylsulfamoyl) 279.7 Not reported Pharmaceutical intermediate (CAS: 70374-37-7)
Ethyl 3-hydroxybenzo[b]thiophene-2-carboxylate 3-OH, ethyl ester 222.3 Not reported Structural analog with 84% similarity; potential metabolic stability studies
Methyl 5-(benzyloxy)-3-chlorobenzo[b]thiophene-2-carboxylate 5-(benzyloxy), 3-Cl 347.8 Not reported Precursor for 8-membered thiazepinones (antibacterial applications)

Key Comparative Insights:

In contrast, the 3-hydroxy group in Ethyl 3-hydroxybenzo[b]thiophene-2-carboxylate increases acidity and alters hydrogen-bonding capacity . The 5-chloro substituent in the target compound improves electrophilic substitution reactivity compared to the 4-fluoro analog, which is more electron-withdrawing and may stabilize intermediates in sulfonamide synthesis .

Pharmacological Potential: The morpholinosulfonyl group in Methyl 4-fluoro-3-(morpholinosulfonyl)benzo[b]thiophene-2-carboxylate introduces hydrogen-bonding sites, enhancing interactions with viral proteins in anti-HBV applications . The target compound’s simpler structure prioritizes synthetic versatility over targeted bioactivity.

Synthetic Utility :

  • The benzyloxy group in Methyl 5-(benzyloxy)-3-chlorobenzo[b]thiophene-2-carboxylate increases steric hindrance, limiting its use in large-scale synthesis compared to the less bulky target compound .

Biological Activity

Methyl 3-amino-5-chlorobenzo[b]thiophene-2-carboxylate is a compound of significant interest in medicinal chemistry due to its biological activity, particularly as a kinase inhibitor. This article provides an in-depth analysis of its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound has a molecular formula of C₁₁H₈ClN₁O₂S and a molecular weight of approximately 241.69 g/mol. Its unique structure includes a benzothiophene core with both amino and chlorinated groups, which enhance its reactivity and biological activity.

Target Kinases:
The primary biological activity of this compound is attributed to its role as an inhibitor of various kinases, including:

  • LIMK protein family
  • PIM kinases
  • MAPK-2 kinase (MK2)

Mode of Action:
this compound inhibits kinase activity, disrupting critical cell signaling pathways. This disruption may prevent tumor growth and metastasis by altering gene expression and cellular responses.

Biological Activity

The compound exhibits significant biological activity, particularly in cancer research. Its inhibition of kinase pathways has been linked to:

  • Prevention of tumor growth
  • Reduction in metastasis
  • Potential therapeutic applications in inflammatory diseases

Table 1: Biological Activities and Effects

Biological ActivityDescription
Kinase InhibitionInhibits LIMK, PIM kinases, and MAPK pathways
Anti-Cancer PropertiesDisrupts signaling pathways that promote tumor growth
Potential for Inflammatory DiseasesTargets kinases involved in inflammatory responses

Case Studies and Research Findings

Several studies have investigated the pharmacological potential of this compound:

  • Inhibition of MK2 :
    • A study highlighted the selectivity of this compound for MK2, demonstrating nanomolar potency in inhibiting its activity. The results suggested that targeting MK2 could provide a therapeutic avenue for treating conditions like rheumatoid arthritis and Crohn's disease .
  • Cellular Effects :
    • Research indicated that treatment with this compound led to significant changes in gene expression profiles associated with cell survival and proliferation. These findings underscore its potential as an anti-cancer agent.
  • Toxicological Studies :
    • While promising results were noted regarding efficacy, some derivatives exhibited hepatotoxicity in animal models. This has prompted further investigation into structural modifications to enhance safety profiles without compromising efficacy .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Methyl 3-amino-5-chlorobenzo[b]thiophene-2-carboxylate, and how do reaction conditions influence yield?

  • Methodology : The compound is synthesized via microwave-assisted methods using 5-chloro-2-fluorobenzonitrile, methyl thioglycolate, and triethylamine under argon. Microwave irradiation (11 min) achieves 92% yield, with IR and mass spectrometry confirming product purity . Conventional methods (e.g., Pd-catalyzed coupling) require longer reaction times but offer flexibility for derivatives . Key factors include solvent choice (dry MeCN or toluene), temperature control (0°C to room temperature), and catalyst selection (Pd(OAc)₂, Cs₂CO₃) .

Q. How is the compound characterized, and what spectroscopic techniques are critical for validation?

  • Methodology :

  • IR Spectroscopy : Confirms NH (3365–3477 cm⁻¹) and carbonyl (1681 cm⁻¹) stretches .
  • NMR : ¹H/¹³C NMR identifies aromatic protons (δ 6.8–7.5 ppm) and ester carbons (δ 165–170 ppm) .
  • Mass Spectrometry : ESI-MS ([MH]⁺ at m/z 242.0037) verifies molecular weight .
  • HPLC : ≥98% purity assessment using methanol-water gradients .

Q. What purification strategies are effective for isolating this compound?

  • Methodology : Reverse-phase HPLC with methanol-water gradients (30%→100%) is standard . For large-scale synthesis, column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (acetone) yields high-purity solids (mp 170–172°C) .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variation) impact biological activity?

  • Methodology :

  • Derivative Synthesis : Introduce substituents (e.g., nitro, tert-butyl) via Buchwald-Hartwig amination or Suzuki coupling .
  • Biological Assays : Test antibacterial activity (MIC values) against S. aureus and E. coli using broth microdilution. Derivatives with electron-withdrawing groups (e.g., Cl) show enhanced activity .
  • SAR Analysis : Correlate logP (calculated via XlogP ≈ 4) with membrane permeability .

Q. What mechanistic insights exist for Pd-catalyzed coupling reactions involving this compound?

  • Methodology :

  • Catalyst Screening : Pd(OAc)₂ with (±)-BINAP ligand optimizes C–N bond formation in aryl halide amination .
  • Kinetic Studies : Monitor reaction progress via LC-MS to identify intermediates (e.g., oxidative addition vs. transmetallation steps) .
  • DFT Calculations : Model transition states to explain regioselectivity in thiophene functionalization .

Q. How can computational modeling predict solubility and stability for pharmacological applications?

  • Methodology :

  • Solubility Prediction : Use COSMO-RS to estimate aqueous solubility (logS ≈ -3.5) based on polarity and H-bonding .
  • Degradation Studies : Accelerated stability testing (40°C/75% RH) identifies hydrolysis-prone sites (e.g., ester group) via LC-MS .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

  • Methodology :

  • Chiral Resolution : Use (R)-tert-butyl carbamate intermediates with chiral HPLC (Chiralpak AD-H column) .
  • Process Optimization : Continuous-flow reactors reduce racemization risks compared to batch methods .

Data Contradictions and Resolution

  • Synthesis Yields : Microwave-assisted methods (92% yield ) outperform conventional routes (47–67% ). Contradictions arise from reagent purity and catalyst loading; rigorous drying of solvents and ligands improves reproducibility.
  • Melting Points : Discrepancies (e.g., 170–172°C vs. 140–141°C ) may stem from polymorphic forms. Differential Scanning Calorimetry (DSC) clarifies thermal behavior .

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